molecular formula C12H4Br4 B14516075 Biphenylene, 2,3,6,7-tetrabromo- CAS No. 62754-84-1

Biphenylene, 2,3,6,7-tetrabromo-

Cat. No.: B14516075
CAS No.: 62754-84-1
M. Wt: 467.78 g/mol
InChI Key: YAPJYXGESQXVQY-UHFFFAOYSA-N
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Description

Biphenylene, 2,3,6,7-tetrabromo- is a brominated derivative of biphenylene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of four bromine atoms attached to the biphenylene core at positions 2, 3, 6, and 7

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biphenylene, 2,3,6,7-tetrabromo- typically involves the bromination of biphenylene. One efficient method is photobromination, where biphenylene is exposed to bromine in the presence of ultraviolet light. This reaction is carried out in a solvent such as carbon tetrachloride (CCl4) at a low temperature (around 10°C). The reaction yields a mixture of hexabromides, which can be further processed to obtain the desired tetrabrominated product .

Industrial Production Methods

Industrial production of biphenylene, 2,3,6,7-tetrabromo- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of photochemical reactors and efficient separation techniques, such as crystallization and column chromatography, are essential for the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

Biphenylene, 2,3,6,7-tetrabromo- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form less brominated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more complex polycyclic structures.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenylene derivatives, while reduction and oxidation can lead to partially or fully de-brominated or oxidized products .

Scientific Research Applications

Biphenylene, 2,3,6,7-tetrabromo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of biphenylene, 2,3,6,7-tetrabromo- involves its interaction with various molecular targets. For instance, it can inhibit the synthesis of plastoquinone, a key molecule in the photosynthetic electron transport chain, by interfering with specific enzymes involved in its biosynthesis. This inhibition can lead to the disruption of photosynthesis in algae and other photosynthetic organisms . Additionally, its brominated structure allows it to interact with biological membranes and proteins, potentially leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    Biphenylene: The parent compound without bromine atoms.

    2,3,5,6-Tetrabromobiphenylene: Another brominated derivative with bromine atoms at different positions.

    Tetraphenylene: A related polycyclic aromatic compound with a different ring structure.

Uniqueness

Biphenylene, 2,3,6,7-tetrabromo- is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This compound exhibits unique reactivity and stability compared to other brominated biphenylene derivatives, making it valuable for specific applications in materials science and organic synthesis .

Properties

CAS No.

62754-84-1

Molecular Formula

C12H4Br4

Molecular Weight

467.78 g/mol

IUPAC Name

2,3,6,7-tetrabromobiphenylene

InChI

InChI=1S/C12H4Br4/c13-9-1-5-6(2-10(9)14)8-4-12(16)11(15)3-7(5)8/h1-4H

InChI Key

YAPJYXGESQXVQY-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)C3=CC(=C(C=C23)Br)Br

Origin of Product

United States

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